molecular formula C7H6BrF B1265965 4-Bromo-2-fluorotoluene CAS No. 51436-99-8

4-Bromo-2-fluorotoluene

Cat. No. B1265965
CAS RN: 51436-99-8
M. Wt: 189.02 g/mol
InChI Key: YZFVUQSAJMLFOZ-UHFFFAOYSA-N
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Patent
US04704227

Procedure details

2.96 gms. of 3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoic acid (prepared from 2-fluoro-4-bromotoluene by reaction with magnesium according to Grignard and reaction with carbon dioxide giving 3-fluoro-4-methyl-benzoic acid, esterification thereof with ethanol/sulfuric acid giving ethyl 3-fluoro-4-methyl-benzoate, bromination by bromine or N-bromo-succinimide giving ethyl 3-fluoro-4-bromomethylbenzoate, oxidation by dilute nitric acid giving 3-fluoro-terephthalic aldehydic acid and ketalization thereof with 2-pentyl-propane-1,3-diol) and 2.0 gms. of SOCl2 are boiled for 1 hour, then evaporated and the crude acid chloride thus obtained is dissolved in 20 ml of toluene and then 1.5 ml of pyridine and 1.10 gms. of 4-cyano-phenol are added and then boiled for two hours. After separation the organic phase is washed with water, dried over sodium sulfate and evaporated leaving behind 4-cyanophenyl 3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoate.
Name
3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH:11]1OCC(CCCCC)CO1)[C:5]([OH:7])=[O:6].FC1C=C(Br)C=CC=1C.[Mg].C(=O)=O>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C1OCC(CO1)CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)Br)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.